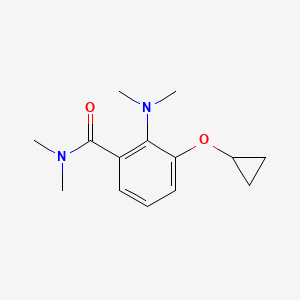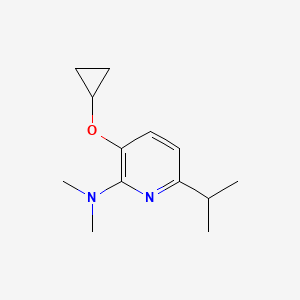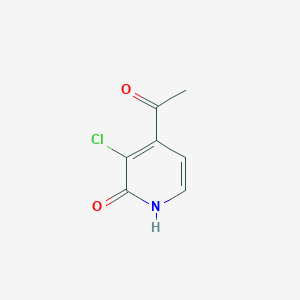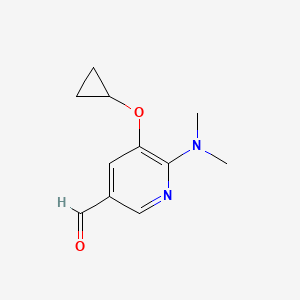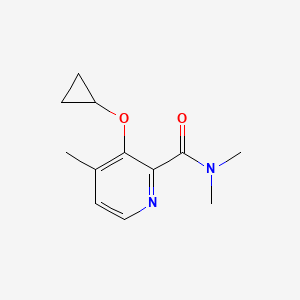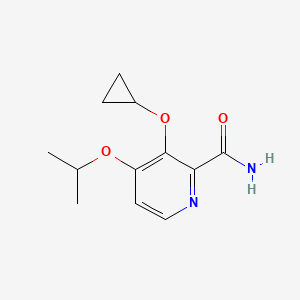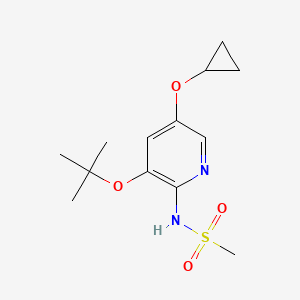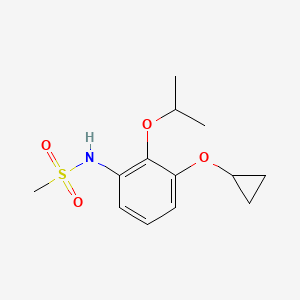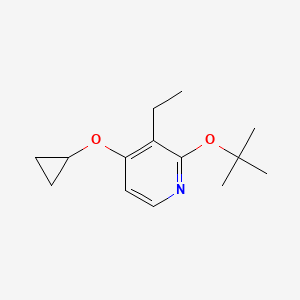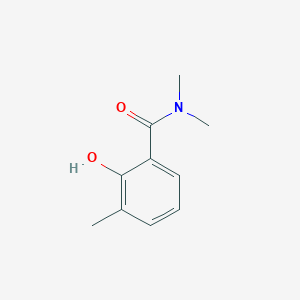
1-Cyclopropoxy-2,3-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropoxy-2,3-dimethylbenzene is an organic compound characterized by a benzene ring substituted with a cyclopropoxy group and two methyl groups at the 2 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropoxy-2,3-dimethylbenzene typically involves the introduction of the cyclopropoxy group onto a dimethylbenzene precursor. One common method is the electrophilic aromatic substitution reaction, where a cyclopropyl halide reacts with 2,3-dimethylphenol in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclopropoxy-2,3-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyclopropoxy group to a cyclopropyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like ferric chloride.
Major Products Formed:
Oxidation: Formation of quinones or hydroxy derivatives.
Reduction: Formation of cyclopropyl-substituted benzene derivatives.
Substitution: Formation of halogenated or alkylated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropoxy-2,3-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Cyclopropoxy-2,3-dimethylbenzene involves its interaction with molecular targets through its aromatic and ether functionalities. The compound can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the cyclopropoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-2,3-dimethylbenzene: Similar structure but with a methoxy group instead of a cyclopropoxy group.
1-Ethoxy-2,3-dimethylbenzene: Contains an ethoxy group, offering different steric and electronic properties.
1-Propoxy-2,3-dimethylbenzene: Features a propoxy group, leading to variations in reactivity and applications.
Uniqueness: 1-Cyclopropoxy-2,3-dimethylbenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic characteristics compared to other alkoxy-substituted benzene derivatives.
Eigenschaften
Molekularformel |
C11H14O |
|---|---|
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
1-cyclopropyloxy-2,3-dimethylbenzene |
InChI |
InChI=1S/C11H14O/c1-8-4-3-5-11(9(8)2)12-10-6-7-10/h3-5,10H,6-7H2,1-2H3 |
InChI-Schlüssel |
PNCYXUXEKCPJBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)OC2CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


